1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid
Overview
Description
1-Methyl-2,3-dihydro-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
1-Methyl-2,3-dihydro-1H-indole-3-carboxylic acid can be synthesized through various methods. One common synthetic route involves the oxidation of 1-methylindole-3-aldehyde using alkaline potassium permanganate . Another method includes the Fischer indole synthesis, where hydrazine derivatives are reacted with ketones or aldehydes under acidic conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-Methyl-2,3-dihydro-1H-indole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents used in these reactions include potassium permanganate for oxidation and hydrazine for Fischer indole synthesis. Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-2,3-dihydro-1H-indole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-2,3-dihydro-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to multiple receptors, influencing cellular processes and exerting its biological effects . The specific pathways and targets depend on the context of its application, such as antiviral or anticancer activities.
Comparison with Similar Compounds
1-Methyl-2,3-dihydro-1H-indole-3-carboxylic acid can be compared with other indole derivatives, such as:
1-Methylindole-3-carboxaldehyde: Used in the synthesis of various biologically active molecules.
Indole-3-acetic acid: A plant hormone with significant biological activities.
1-Methylindole: A simpler indole derivative with various applications in organic synthesis.
The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities.
Properties
IUPAC Name |
1-methyl-2,3-dihydroindole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-5,8H,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBPOQRERRCWEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC=CC=C21)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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